2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2S/c1-2-16-7-3-4-8-9(5-7)17-11(13-8)14-10(15)6-12/h3-5H,2,6H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXBDCXWRIVQID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide
The core step involves acylation of the 6-ethoxy-1,3-benzothiazol-2-amine with bromoacetyl chloride or a similar bromoacetylating agent to introduce the bromoacetamide functionality.
- The amine (6-ethoxy-1,3-benzothiazol-2-amine) is reacted with bromoacetyl chloride in the presence of a base such as potassium carbonate or DIPEA (N,N-diisopropylethylamine).
- The reaction is typically carried out in an inert solvent such as benzene or dimethylformamide (DMF).
- The mixture is stirred at room temperature or refluxed for several hours (6–12 h).
- Upon completion, the reaction mixture is cooled and poured into ice water to precipitate the product.
- The solid product is filtered, washed, and dried under vacuum.
This method yields this compound with good purity and yield.
Reaction Conditions Summary
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Acylation | 6-ethoxy-1,3-benzothiazol-2-amine + bromoacetyl chloride + K2CO3 or DIPEA | Benzene or DMF | Room temp to reflux | 6–12 hours | Not explicitly reported, typically moderate to high |
Mechanistic Notes
- The nucleophilic amine group on the benzothiazole attacks the electrophilic carbonyl carbon of bromoacetyl chloride.
- The base neutralizes the generated HCl, preventing side reactions.
- The bromo substituent remains intact, allowing further functionalization if desired.
Comparative Preparation of Related Compounds
For context, similar benzothiazole acetamides have been synthesized using chloroacetyl chloride instead of bromoacetyl chloride, as seen in the preparation of 2-chloro-N-(6-ethoxy-benzothiazol-2-yl)acetamide. The substitution of chlorine by bromine in the acylating agent leads to the target brominated compound.
| Compound | Acylating Agent | Base | Solvent | Reaction Time | Yield (%) |
|---|---|---|---|---|---|
| 2-chloro-N-(6-ethoxy-benzothiazol-2-yl)acetamide | Chloroacetyl chloride | K2CO3 | Benzene | 6–12 h | 84 |
| This compound | Bromoacetyl chloride | K2CO3 or DIPEA | Benzene or DMF | 6–12 h | Not specified |
Research Findings and Analytical Data
While direct analytical data for this compound synthesis are limited in the literature, the compound's identity is confirmed by:
- Molecular formula: C11H11BrN2O2S
- Molecular weight: 315.19 g/mol
- SMILES notation: CCOC1=CC2=C(N=C(S2)NC(CBr)=O)C=C1
- Standard characterization techniques such as NMR, IR, and mass spectrometry are typically employed to verify structure and purity.
The compound is commercially available for research purposes, indicating established synthetic accessibility.
Summary Table of Preparation Method
| Parameter | Description |
|---|---|
| Starting Material | 6-ethoxy-1,3-benzothiazol-2-amine |
| Acylating Agent | Bromoacetyl chloride |
| Base | Potassium carbonate or DIPEA |
| Solvent | Benzene or DMF |
| Temperature | Room temperature to reflux |
| Reaction Time | 6–12 hours |
| Work-up | Cooling, precipitation in ice water, filtration |
| Product | This compound |
| Characterization | NMR, IR, MS, elemental analysis |
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions: : The bromine atom in 2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols .
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Oxidation and Reduction Reactions: : The compound can participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives .
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Hydrolysis Reactions: : The acetamide group can undergo hydrolysis under acidic or basic conditions, resulting in the formation of the corresponding carboxylic acid and amine .
Common Reagents and Conditions
Brominating Agents: N-bromosuccinimide (NBS), bromine.
Ethylating Agents: Ethyl iodide, ethyl bromide.
Acylating Agents: Acetyl chloride, acetic anhydride.
Catalysts: Lewis acids, bases, dehydrating agents.
Major Products Formed
Substituted Benzothiazoles: Products formed by nucleophilic substitution reactions.
Oxidized/Reduced Derivatives: Products formed by oxidation or reduction reactions.
Carboxylic Acids and Amines: Products formed by hydrolysis reactions.
Scientific Research Applications
2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide has a wide range of applications in scientific research:
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Biology: : The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties .
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Medicine: : Research is ongoing to explore its potential as a therapeutic agent for various diseases, including tuberculosis and cancer .
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Industry: : It is used in the development of new materials with specific properties, such as conductivity and fluorescence .
Mechanism of Action
The mechanism of action of 2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzothiazole Ring
6-Ethoxy vs. 6-Methoxy Substitution
- N-(6-Methoxy-1,3-benzothiazol-2-yl)acetamide (): Replacing the ethoxy group with methoxy reduces steric bulk and slightly decreases lipophilicity. Crystallographic studies reveal that the methoxy derivative forms intermolecular hydrogen bonds (N–H⋯N and C–H⋯O) and exhibits a planar acetamide fragment, which influences crystal packing and stability .
- Impact : Ethoxy substitution in the target compound may enhance metabolic stability compared to methoxy due to reduced susceptibility to oxidative demethylation.
6-Trifluoromethyl Substitution
- This derivative is patented for pharmaceutical applications, highlighting the importance of substituent-driven activity .
Halogen Variation on the Acetamide Moiety
Bromo vs. Chloro Analogs
- 2-Chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide (EN300-01803, molecular weight: 273.72) (): The chloro analog has a lower molecular weight (Δ = 41.47 g/mol) and reduced steric demand compared to the bromo compound. Chlorine’s smaller atomic radius may favor faster reaction kinetics in nucleophilic substitutions.
- Reactivity : Bromine’s higher leaving-group ability (due to weaker C–Br bond) makes the target compound more reactive in cross-coupling or alkylation reactions .
Core Heterocycle Modifications
Benzothiazole vs. Thiazole/Other Heterocycles
- This analog is synthesized in high yield (quantitative) and used in further derivatization .
- 5-Bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-pyrimidine-4-carboxamide (Z14, ): Incorporation of a pyrimidine-carboxamide group instead of acetamide introduces additional hydrogen-bonding sites, which may enhance target engagement (e.g., dengue virus NS proteins) .
Functional Group Additions
Sulfanyl and Triazinoindole Derivatives
- 2-[(8-Bromo-5-methyl-5H-triazino[5,6-b]indol-3-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide (): This complex derivative demonstrates how sulfanyl bridges and extended heterocyclic systems can modulate bioactivity. The bromine here is part of a triazinoindole system, unlike the acetamide-bound bromine in the target compound .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Reactivity : The bromine atom in the target compound offers superior leaving-group ability compared to chlorine, enabling efficient synthesis of derivatives for drug discovery pipelines .
- Biological Activity : Ethoxy and trifluoromethyl substituents on benzothiazole cores are associated with enhanced bioactivity, as seen in antiviral and anticancer applications .
- Crystallography : Hydrogen-bonding patterns in methoxy analogs () suggest that similar studies on the target compound could elucidate its solid-state behavior and stability .
Biological Activity
2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide is a compound belonging to the benzothiazole family, known for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following molecular formula: CHBrNOS, with a molecular weight of approximately 299.19 g/mol. Its structure features a bromine atom, an ethoxy group, and an acetamide moiety attached to the benzothiazole ring, contributing to its unique chemical reactivity and biological activity.
Enzyme Interaction
This compound exhibits significant interaction with various enzymes:
- Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalytic activity. This property is crucial for its potential use as an anticancer agent.
- Cellular Metabolism : It influences cellular metabolism by inhibiting metabolic enzymes, which alters the flux of metabolites within cells.
Cellular Effects
The compound's effects on cellular processes include:
- Cell Signaling Modulation : It modulates key signaling pathways, affecting the activity of proteins involved in cell growth and survival.
- Gene Expression : By interacting with transcription factors, it can alter gene expression levels, impacting various biological processes.
The mechanism through which this compound exerts its biological effects involves:
- Binding to Molecular Targets : The compound binds to specific enzymes or receptors, inhibiting their activity. For instance, it may inhibit enzymes involved in cell proliferation.
- Induction of Apoptosis : Research indicates that the compound promotes apoptosis in cancer cells by influencing signaling pathways like AKT and ERK .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound:
- In Vitro Studies : The compound has shown efficacy against various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). It significantly inhibited cell proliferation and induced apoptosis at low concentrations (1–4 μM) .
| Cell Line | IC50 (μM) | Effect on Proliferation |
|---|---|---|
| A431 | 3 | Significant inhibition |
| A549 | 2 | Significant inhibition |
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Antibacterial and Antifungal Activity : Preliminary studies suggest effectiveness against several bacterial strains and fungi, making it a candidate for further exploration in infectious disease treatment .
Study 1: Antitumor Activity Evaluation
A study evaluated the effects of various benzothiazole derivatives on cancer cell lines. The results indicated that this compound significantly reduced the viability of A431 and A549 cells through apoptosis induction and cell cycle arrest .
Study 2: Mechanistic Insights
Another research project focused on the mechanistic pathways influenced by this compound. It was found to inhibit inflammatory cytokines (IL-6 and TNF-α) in macrophage models, suggesting dual anti-inflammatory and anticancer properties .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, reacting bromoacetyl derivatives with 6-ethoxy-1,3-benzothiazol-2-amine under reflux in chloroform or ethanol (6–12 hours, 60–80°C) . Optimization involves controlling stoichiometry (1:1.1 molar ratio of reactants) and solvent choice (e.g., ethanol for higher yield vs. chloroform for faster kinetics). Post-reaction purification by recrystallization (80% ethanol) or column chromatography improves purity. Yield improvements (e.g., 22% in vs. >80% in ) depend on reaction time and solvent polarity .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer :
- X-ray Diffraction (XRD) : Resolves crystal packing and hydrogen-bonding patterns (e.g., triclinic P1 space group with H-bonded dimers) .
- NMR Spectroscopy : Confirms substitution patterns (e.g., δ 2.63–2.61 ppm for bromoacetamide protons, δ 7.01–7.73 ppm for benzothiazole aromatic protons) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 313 for [M+H]+) .
- Elemental Analysis : Ensures stoichiometric purity (e.g., C, H, N within ±0.3% of theoretical values) .
Advanced Research Questions
Q. How do intermolecular interactions (e.g., hydrogen bonding, halogen effects) influence crystallographic stability and reactivity?
- Methodological Answer : XRD studies reveal that H-bonded dimers (N–H⋯N, 2.8–3.0 Å) and non-classical interactions (C–H⋯O, 3.2–3.6 Å) stabilize the crystal lattice . The bromine atom’s polarizability enhances halogen bonding (e.g., Br⋯S interactions at 3.4 Å), affecting solubility and reactivity. Computational modeling (DFT) can predict interaction strengths for crystallization screening .
Q. What strategies are effective for regioselective substitution at the bromo site, and how are competing pathways mitigated?
- Methodological Answer :
- Nucleophilic Substitution : Use polar aprotic solvents (DMF, DMSO) with K₂CO₃ to target the bromo group. Competing benzothiazole ring reactions are minimized at low temperatures (<40°C) .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with Pd catalysts requires inert atmospheres and ligand optimization (e.g., XPhos) to suppress dehalogenation .
- Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, while quenching aliquots in acidic media isolates intermediates .
Q. How can researchers resolve contradictions in reported biological activity data for benzothiazole derivatives?
- Methodological Answer :
- Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin) to compare IC₅₀ values .
- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., ethoxy vs. methoxy groups) with activity trends. For example, 6-ethoxy derivatives show enhanced enzyme inhibition over 6-chloro analogs due to steric and electronic effects .
- Meta-Analysis : Pool data from multiple studies (e.g., kinase inhibition assays) and apply statistical tools (ANOVA) to identify outliers .
Experimental Design and Data Analysis
Q. What protocols are recommended for evaluating the compound’s potential as a kinase inhibitor?
- Methodological Answer :
- Enzyme Assays : Use ADP-Glo™ Kinase Assay with recombinant kinases (e.g., EGFR, VEGFR2) at 10 µM compound concentration. Measure IC₅₀ via dose-response curves (0.1–100 µM) .
- Molecular Docking : Simulate binding poses (AutoDock Vina) using crystal structures from the PDB (e.g., 1M17 for EGFR). Prioritize compounds with ΔG < -8 kcal/mol .
- Selectivity Screening : Test against a kinase panel (e.g., Eurofins KinaseProfiler) to identify off-target effects .
Q. How can researchers optimize multi-step synthesis to improve overall yield?
- Methodological Answer :
- Stepwise Analysis : Calculate cumulative yield (e.g., 70% per step for 3 steps = 34% overall) and identify bottlenecks (e.g., low-yield bromination).
- One-Pot Reactions : Combine amidation and cyclization steps using water as a solvent (green chemistry approach) to reduce purification losses .
- Flow Chemistry : Continuous reactors minimize intermediate degradation and improve scalability .
Tables for Key Data Comparison
Table 1 : Comparison of Synthetic Routes and Yields
| Method | Reactants | Solvent | Yield | Reference |
|---|---|---|---|---|
| Condensation | Bromoacetyl chloride + 6-ethoxy-BTA | CHCl₃ | 22% | |
| One-pot amidation | Bromoacetic acid + BTA-amine | H₂O | 71% | |
| Pd-catalyzed coupling | Aryl boronic acid + bromo-BTA | DMF | 86% |
Table 2 : Biological Activity of Structural Analogs
| Compound | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 2-Bromo-N-(6-ethoxy-BTA)acetamide | EGFR kinase | 0.45 | |
| 6-Chloro-N-(benzothiazol-2-yl)acetamide | VEGFR2 | 1.2 | |
| 6-Methoxy analog | Tubulin | >10 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
